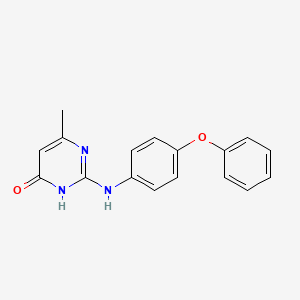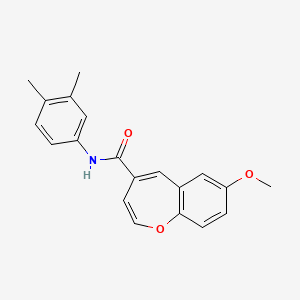![molecular formula C25H28N4O4S B11334598 N-{3'-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide](/img/structure/B11334598.png)
N-{3'-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3’-Acetyl-1-[(4-Butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indol-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamid ist eine komplexe organische Verbindung, die zur Klasse der Spiroverbindungen gehört. Diese Verbindungen zeichnen sich durch eine einzigartige Struktur aus, bei der zwei Ringe über ein einzelnes Atom verbunden sind. Diese spezielle Verbindung enthält einen Indolrest, ein bedeutendes heterocyclisches System in Naturprodukten und Medikamenten . Das Vorhandensein des Indolringsystems macht diese Verbindung aufgrund ihrer potenziellen biologischen Aktivitäten interessant.
Herstellungsmethoden
Die Synthese von N-{3’-Acetyl-1-[(4-Butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indol-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamid kann durch einen mehrstufigen Prozess erfolgen, der die Bildung des Indolkernteils gefolgt vom Aufbau der Spiroverbindung beinhaltet. Eine übliche Methode beinhaltet die Fischer-Indolsynthese, ein etablierter Weg zur Herstellung von Indolderivaten . Diese Methode beinhaltet typischerweise die Reaktion von Phenylhydrazin mit einem Keton oder Aldehyd unter sauren Bedingungen. Das resultierende Indolderivat kann dann weiter funktionalisiert werden, um die Spiroverbindung und andere Substituenten einzuführen.
Vorbereitungsmethoden
The synthesis of N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide can be achieved through a multi-step process involving the formation of the indole core followed by the construction of the spiro linkage. One common method involves the Fischer indole synthesis, which is a well-established route for constructing indole derivatives . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The resulting indole derivative can then be further functionalized to introduce the spiro linkage and other substituents.
Analyse Chemischer Reaktionen
N-{3’-Acetyl-1-[(4-Butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indol-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Der Indolrest ist dafür bekannt, an elektrophilen Substitutionsreaktionen teilzunehmen, insbesondere an der C-3-Position . Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Halogene, Nitrierungsmittel und Sulfonierungsmittel. Der Thiadiazolring kann auch nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat potenzielle Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. In der Chemie kann sie als Baustein für die Synthese komplexerer Moleküle verwendet werden. In Biologie und Medizin wurden Indolderivate auf ihre Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften untersucht . Die einzigartige Struktur von N-{3’-Acetyl-1-[(4-Butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indol-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamid macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung und andere biomedizinische Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von N-{3’-Acetyl-1-[(4-Butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indol-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamid ist nicht vollständig geklärt, es wird jedoch angenommen, dass er Interaktionen mit verschiedenen molekularen Zielstrukturen und -wegen beinhaltet. Es ist bekannt, dass der Indolrest mit Enzymen und Rezeptoren im Körper interagiert, was möglicherweise zu therapeutischen Wirkungen führt. Der Thiadiazolring kann ebenfalls zur biologischen Aktivität der Verbindung beitragen, indem er mit verschiedenen molekularen Zielstrukturen interagiert.
Wirkmechanismus
The mechanism of action of N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors in the body, potentially leading to therapeutic effects. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
N-{3’-Acetyl-1-[(4-Butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indol-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamid kann mit anderen Indol- und Thiadiazolderivaten verglichen werden. Ähnliche Verbindungen umfassen 3-Acetylindol und verschiedene 1,3,4-Thiadiazolderivate . Die einzigartige Spiroverbindung in N-{3’-Acetyl-1-[(4-Butoxyphenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indol-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamid unterscheidet es von anderen Verbindungen und kann zu seinen einzigartigen biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C25H28N4O4S |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
N-[4-acetyl-1'-[(4-butoxyphenyl)methyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C25H28N4O4S/c1-5-6-13-33-20-10-8-19(9-11-20)15-28-22-12-7-16(2)14-21(22)25(23(28)32)29(18(4)31)27-24(34-25)26-17(3)30/h7-12,14H,5-6,13,15H2,1-4H3,(H,26,27,30) |
InChI-Schlüssel |
LONQFAUCNYPYSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B11334528.png)
![2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11334539.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11334555.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11334562.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11334564.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11334581.png)
![6-ethyl-6,11-dimethyl-9-(methylsulfanyl)-6,11-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B11334594.png)

![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11334613.png)
![N-(3'-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide](/img/structure/B11334615.png)
![5-bromo-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11334621.png)

![2-[(3-Cyanopropyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B11334634.png)
